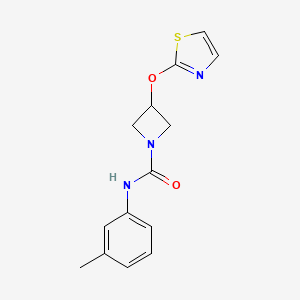

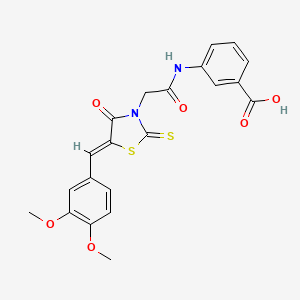

![molecular formula C9H15NO3 B2730122 3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- CAS No. 1631027-13-8](/img/structure/B2730122.png)

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)-" is a bicyclic structure that is part of a class of compounds known for their utility in peptide-based drug discovery as rigid dipeptide mimetics. These compounds serve as important tools for structure-activity studies due to their constrained conformation which can mimic the natural peptides' spatial arrangement .

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids has been reported with efficient methods. For instance, the synthesis of 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid involves cleaving methyl N-Boc-pyroglutamate with vinylmagnesium bromide, followed by Michael addition and hydrogenolysis to yield the fused ring system . Similarly, polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes have been synthesized through intramolecular 1,3-dipolar cycloaddition of omega-unsaturated nitrones . Additionally, functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones were prepared by condensation of ketene acetals with isoquinolinium salts and iodolactonization .

Molecular Structure Analysis

The molecular structure of related compounds includes a variety of bicyclic systems. For example, the crystal structure of 3-azabicyclo[3.3.1]nonane-2,4-dione with acetic acid forms hydrogen-bonded chains with alternating molecules . The steric structure of 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones has been studied using 1H NMR spectroscopy, revealing a double chair conformation in solution .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse. The synthesis of azabicycloalkane amino acids typically involves multiple steps, including cleavage, addition reactions, and cyclization. For instance, the synthesis of 9-oxa-1-azabicyclo[4.2.1]nonanes involves 1,3-dipolar cycloaddition , while the synthesis of 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones includes condensation and iodolactonization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystal structures of 2,5-disubstituted 9-oxabicyclo[4.2.1]nonanes reveal different conformations such as envelope and twisted-chair, which are influenced by the presence of substituents and the inherent ring strain . The solvate formation with acetic acid indicates the potential for hydrogen bonding and solubility characteristics . The NMR spectroscopic analysis provides insights into the conformational preferences of these molecules in solution .

Applications De Recherche Scientifique

Synthesis and Transformation

- The synthesis of compounds such as endo, endo-2,5-dihydroxy-9-oxabicyclo[4.2.1]nonane and related dihydroxy-9-oxabicyclo[3.3.1]nonanes has been described, demonstrating the chemical versatility of these structures (Duthaler et al., 1972).

Enantioselective Transformations

- Research into enantioselective transformations using lipases for derivatives of 9-oxabicyclononanediol indicates the potential for stereoselective synthesis, important in developing specific pharmaceutical agents (Hegemann et al., 2004).

Peptidomimetic Applications

- Studies on the synthesis of azabicycloalkane amino acids, which are rigid dipeptide mimetics, highlight the compound's relevance in peptide-based drug discovery (Mulzer et al., 2000).

Organocatalysis

- Investigations into the use of 9-azabicyclo[3.3.1]nonane derivatives in organocatalysis for alcohol oxidation reveal their efficiency in chemical synthesis processes (Shibuya et al., 2009).

Crystal Structure Studies

- Analysis of the crystal structure of 3-azabicyclo[3.3.1]nonane-2,4-dione forms, in combination with acetic acid, provides insights into its molecular interactions and stability (Hulme et al., 2006).

Conformational Analysis

- Research into the conformational properties of substituted 3-azabicyclo[3.3.1]nonanes aids in understanding the molecular dynamics and potential applications in material science and drug design (Bok & Speckamp, 1979).

Synthesis of Complex Molecules

- The synthesis of functionalized 9-aza-4-oxabicyclo[3.3.1]nonan-3-ones, using sequential reactions, exemplifies the compound's role in creating complex molecular architectures, which is vital in medicinal chemistry (Ullah et al., 2005).

Alkaloid-Type Framework Synthesis

- The use of the compound in a multicomponent approach to synthesize alkaloid-type frameworks indicates its importance in the synthesis of natural product-like compounds (Sonaglia et al., 2012).

Propriétés

IUPAC Name |

2-[(1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-9(12)3-6-1-7-4-13-5-8(2-6)10-7/h6-8,10H,1-5H2,(H,11,12)/t6?,7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWQDXCNSUIEBL-IEESLHIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2COCC1N2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2COC[C@@H](N2)CC1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxa-9-azabicyclo[3.3.1]nonane-7-acetic acid, (7-endo)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

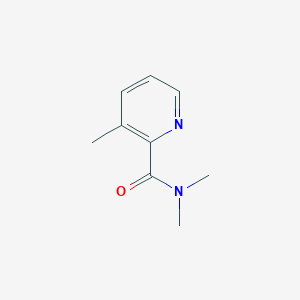

![2-(3,4-dimethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2730039.png)

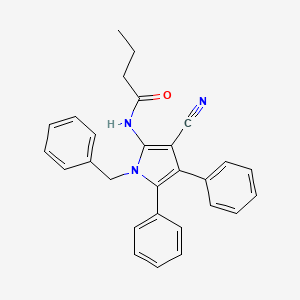

![4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate](/img/structure/B2730040.png)

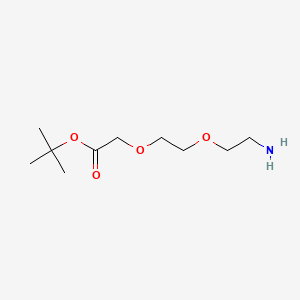

![3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2730041.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride](/img/structure/B2730042.png)

![6-Methyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B2730043.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2730050.png)

![N-(2,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2730053.png)